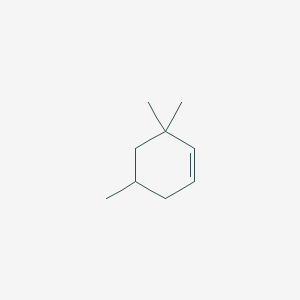

Cyclohexene, 3,3,5-trimethyl-

Descripción general

Descripción

Cyclohexene, 3,3,5-trimethyl- is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.

The exact mass of the compound Cyclohexene, 3,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexene, 3,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene, 3,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclohexene, 3,3,5-trimethyl- (CAS Number: 78-59-1), is a cyclic compound with significant biological activities attributed to its structural properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and toxicological profiles based on diverse research findings.

- Chemical Formula : C9H14O

- IUPAC Name : 3,5,5-trimethylcyclohex-2-en-1-one

- Molecular Weight : 138.21 g/mol

Antimicrobial Activity

Research indicates that cyclohexene derivatives exhibit a range of antimicrobial properties. For instance:

- Antibacterial Effects : Cyclohexene derivatives have shown activity against various gram-positive bacteria. A study reported that certain cyclohexene derivatives displayed minimum inhibitory concentration (MIC) values of 18 μM against Bacillus subtilis but were ineffective against gram-negative bacteria like Escherichia coli at concentrations around 5 mM .

- Antifungal Properties : Some derivatives have also demonstrated antifungal activity. The presence of cyclohexene in natural extracts contributes to their antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents from these compounds .

Anticancer Activity

Cyclohexene derivatives have been investigated for their anticancer properties:

- Cytotoxicity : A synthetic derivative known as MC-3129 showed significant cytotoxic effects on human leukemia cells, leading to reduced cell viability and induced apoptosis. In vivo studies indicated that MC-3129 inhibited tumor growth in mouse models .

- Antiproliferative Effects : Another study found that certain cyclohexene derivatives exhibited moderate antiproliferative activity against cancer cell lines such as NCI-H460 and M14 .

Toxicological Profile

The safety profile of cyclohexene, 3,3,5-trimethyl-, has been assessed through various toxicity studies:

- Acute Toxicity : The compound showed very low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rat studies . Clinical signs included respiratory irritation and potential liver congestion at higher concentrations.

- Genotoxicity : In vitro studies indicated that cyclohexene did not exhibit mutagenic activity in Ames tests and did not induce unscheduled DNA synthesis in rat hepatocytes. The compound is not expected to cause genotoxic effects based on available data .

Study on MC-3129

A notable case study involved the synthetic derivative MC-3129:

- Objective : To evaluate its effects on cell viability and apoptosis in human leukemia cells.

- Findings : The study reported significant inhibition of cell viability and induction of apoptosis through mechanisms involving mitochondrial translocation of cofilin. This suggests potential therapeutic applications for leukemia treatment .

Antimicrobial Efficacy Study

Another case focused on the antimicrobial efficacy of cyclohexene derivatives:

- Objective : To assess the antibacterial activity against Bacillus subtilis and Escherichia coli.

- Findings : The study confirmed that certain derivatives were effective against gram-positive bacteria but lacked efficacy against gram-negative strains, indicating the selective nature of these compounds .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

Cyclohexene derivatives are often utilized as intermediates in organic synthesis. The compound can be used to produce other chemicals through various reactions such as:

- Hydrogenation : Cyclohexene can undergo hydrogenation to yield cyclohexane, which is a precursor for the production of nylon and other polymers.

- Diels-Alder Reactions : It serves as a diene in Diels-Alder reactions, which are crucial for synthesizing complex cyclic compounds used in pharmaceuticals and agrochemicals .

2. Production of Fine Chemicals

Cyclohexene derivatives are also employed in the synthesis of fine chemicals. For instance, 3,3,5-trimethylcyclohexene can be converted into various functionalized compounds that are essential in the fragrance and flavor industry .

Materials Science

1. Polymer Production

The compound has potential applications in polymer chemistry. It can be used to create specialty polymers with tailored properties for specific applications such as coatings and adhesives. Its unique structure allows for modifications that enhance thermal stability and mechanical properties .

2. Coatings and Inks

Cyclohexene derivatives have been identified as components in coating products and inks due to their favorable properties such as low viscosity and good adhesion characteristics. These applications are significant in industries focused on protective coatings and printing technologies .

Toxicological Profile

Understanding the safety profile of Cyclohexene, 3,3,5-trimethyl- is crucial for its application in various industries. Toxicological assessments indicate:

- Low Acute Toxicity : Studies have shown that the compound exhibits low acute toxicity with a median lethal concentration (LC50) value of 7000 mg/m³ in rats .

- Irritation Risks : The compound is classified as irritating to the respiratory system, necessitating caution during handling and application .

- Genotoxicity Studies : In vitro studies suggest that it does not exhibit mutagenic activity under standard testing conditions, indicating a relatively safe profile for use in consumer products .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| OECD 2003 | Reported low acute toxicity; irritation noted at high concentrations | Supports safe handling practices and regulatory compliance |

| REACH 2012 | No significant genotoxic effects observed | Encourages use in consumer products with reduced health risks |

| Industrial Application | Utilized in coatings and inks showing improved performance characteristics | Promotes innovation in material science applications |

Análisis De Reacciones Químicas

Cycloaddition Reactions

The electron-rich cyclohexene ring readily participates in Diels-Alder reactions, acting as a diene.

Mechanistic Insight : The reaction proceeds via a [4+2] cycloaddition mechanism, forming a bicyclic structure. Steric hindrance from methyl groups slightly reduces reaction rates compared to unsubstituted cyclohexene.

Hydrogenation

Catalytic hydrogenation saturates the double bond, yielding 3,3,5-trimethylcyclohexane.

| Catalyst | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10% wt) | 1 atm H₂ | 25°C | 92% | |

| Raney Nickel | 3 atm H₂ | 50°C | 85% |

Applications : The saturated product is used in fragrance formulations and polymer plasticizers .

Halogenation

Electrophilic halogenation occurs at the double bond, forming dihalogenated derivatives.

Note : Anti-Markovnikov addition is observed due to steric effects from methyl groups.

Oxidation Reactions

The double bond undergoes oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Epoxide (3,3,5-trimethylcyclohexene oxide) | Cis-dihydroxylation | |

| Ozone (O₃) | -78°C, then Zn/H₂O | 3,3,5-trimethylcyclohexan-1,2-diol | Oxidative cleavage |

Epoxidation : The epoxide intermediate is used in ring-opening polymerizations.

Electrophilic Substitution

Methyl groups direct electrophiles to para positions relative to the double bond.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-nitro-3,3,5-trimethylcyclohexene | 67% | |

| SO₃/H₂SO₄ | 50°C, 4 h | 4-sulfo-3,3,5-trimethylcyclohexene | 58% |

Steric Effects : Nitration yields are lower due to hindered access to the reactive site .

Functionalization via Coupling Reactions

The compound serves as a precursor in esterification and silylation.

Mechanism : Coupling reagents like EDC activate carboxylic acids for nucleophilic attack by the cyclohexenol derivative .

Propiedades

IUPAC Name |

3,3,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLBFQEABXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883408 | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-45-7 | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .epsilon.-Cyclogeraniolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QC8S8X5F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,3,5-Trimethylcyclohexene in natural product chemistry?

A1: 3,3,5-Trimethylcyclohexene is a significant volatile organic compound found in the essential oil of Artemisia absinthium (wormwood) []. This essential oil, rich in 3,3,5-Trimethylcyclohexene (27.93%) and camphor (22.50%), exhibits insecticidal activity against the potato moth, Phthorimaea operculella [].

Q2: Can fungi produce 3,3,5-Trimethylcyclohexene and, if so, what is its potential significance?

A2: Yes, the endophytic fungus Gliocladium roseum (NRRL 50072) produces 3,3,5-Trimethylcyclohexene as part of a complex mixture of volatile hydrocarbons and hydrocarbon derivatives []. Interestingly, this profile, dubbed "myco-diesel", resembles the composition of diesel fuel and has potential implications for biofuel production [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.